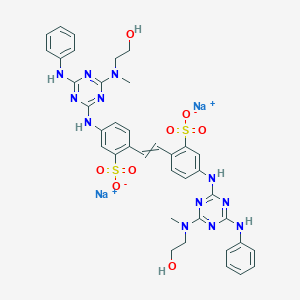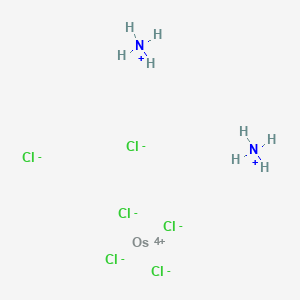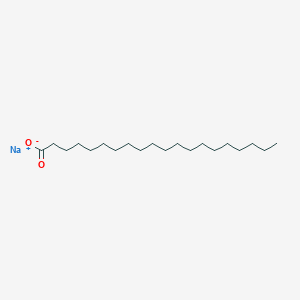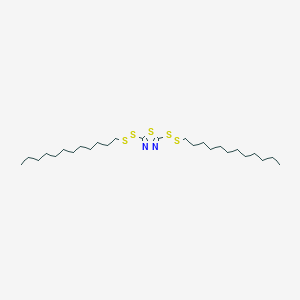
4,4'-Diphenoxybenzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,4'-Diphenoxybenzophenone and related compounds often involves multi-step chemical processes. For instance, Takimiya et al. (2004) described the effective synthesis of organic semiconductors for field-effect transistors in three steps from commercially available precursors, highlighting the compound's role in advanced materials science (Takimiya, Kunugi, Konda, Niihara, & Otsubo, 2004).
Molecular Structure Analysis
Molecular structure analysis involves understanding the compound's geometry, bond lengths, angles, and electronic structure. Although specific studies directly on 4,4'-Diphenoxybenzophenone's structure are limited, related research provides insight into the structural aspects of similar compounds, aiding in understanding its molecular behavior and properties.
Chemical Reactions and Properties
4,4'-Diphenoxybenzophenone undergoes various chemical reactions, leveraging its structural components for further chemical modifications. Huisgen et al. (2001) explored the reactivity of thiobenzophenone and its cycloadditions, which could be analogous to reactions involving 4,4'-Diphenoxybenzophenone due to similarities in chemical structure and reactivity (Huisgen, Li, Giera, & Langhals, 2001).
Physical Properties Analysis
The physical properties of 4,4'-Diphenoxybenzophenone, such as its melting point, boiling point, solubility, and crystalline structure, are crucial for its application in material science and chemical synthesis. Flamigni et al. (1984) provided an analysis of photophysical properties of benzophenone-containing compounds, which can be related to understanding the physical properties of 4,4'-Diphenoxybenzophenone (Flamigni, Barigelletti, Bortolus, & Carlini, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other chemicals, define the applications of 4,4'-Diphenoxybenzophenone. Research by Brown et al. (1981) into the pyrolysis of diphenylmethyl propiolate yielding diphenylfuran-2-ones provides insights into the thermal stability and reactivity of compounds with structural similarities to 4,4'-Diphenoxybenzophenone, suggesting potential pathways for its chemical transformations (Brown, Eastwood, Chaichit, Gatehouse, Pfeiffer, & Woodroffe, 1981).
Wissenschaftliche Forschungsanwendungen
1. Application in Polymer Chemistry
- Summary of the Application : 4,4’-Diphenoxybenzophenone is used in the synthesis of polymers by electrophilic aromatic substitution (EAS) polyhydroxyalkylations of biphenyl .
- Methods of Application : The approach was extended to other fluorinated ketones and aldehydes, including 1,1,1-trifluoroacetone, octafluoroacetophenone, and 2,3,4,5,6-pentafluorobenzaldehyde, with 4,4’-diphenoxybenzophenone in strongly acidic triflic acid (TfOH) media at room temperature .
- Results or Outcomes : This method resulted in the synthesis of polymers with enhanced thermal properties and processability .
2. Application in Environmental Science
- Summary of the Application : 4,4’-Diphenoxybenzophenone is used in the preparation of organic palygorskite (OP)–supported Pd/Fe nanoparticles composite (OP-Pd/Fe) for the removal of 4,4′-dibrominated diphenyl ether (BDE15) .
- Methods of Application : The OP-Pd/Fe was prepared by a stepwise reduction method. The removal capacity of BDE15 by OP-Pd/Fe was compared with other various materials .
- Results or Outcomes : BDE15 could be completely debrominated into diphenyl ether (DE) under suitable conditions. The removal process fitted well to the pseudo first-order kinetic equation .
Safety And Hazards
Eigenschaften
IUPAC Name |
bis(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILAEQTGTZMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065835 | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diphenoxybenzophenone | |
CAS RN |
14984-21-5 | |
| Record name | 4,4′-Diphenoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diphenoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIPHENOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)

